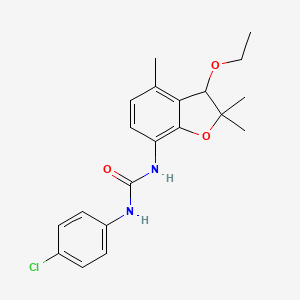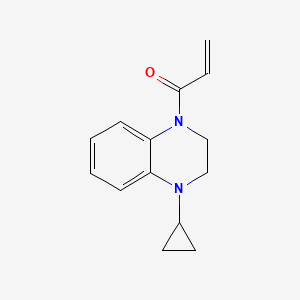
1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one, also known as CPQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPQ belongs to the family of quinoxaline derivatives, which are known to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
Scientific Research Applications
1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one has been the subject of scientific research due to its potential therapeutic applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus. In addition, this compound has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. This compound has also been found to inhibit the activity of the hepatitis C virus NS5B polymerase, which may explain its antiviral activity. The antimicrobial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes, which can lead to cell death.
Advantages and Limitations for Lab Experiments
1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. This compound has also been reported to exhibit a range of biological activities, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one. One area of research could be to further investigate its mechanism of action, which may provide insights into its biological activities. Another area of research could be to explore its potential therapeutic applications, particularly in the treatment of cancer and viral infections. In addition, further studies could be conducted to evaluate the safety and efficacy of this compound in vivo, which may pave the way for its clinical development.
Synthesis Methods
The synthesis of 1-(4-Cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one involves the reaction of 2-cyano-3-(4-cyclopropylphenyl)acrylonitrile with hydrazine hydrate in the presence of ethanol. The resulting product is then treated with acetic anhydride to obtain this compound in high yield and purity. This method has been reported in the literature and has been used by researchers to synthesize this compound for various applications.
properties
IUPAC Name |
1-(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-14(17)16-10-9-15(11-7-8-11)12-5-3-4-6-13(12)16/h2-6,11H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBKWMDSUKYFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)
![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)
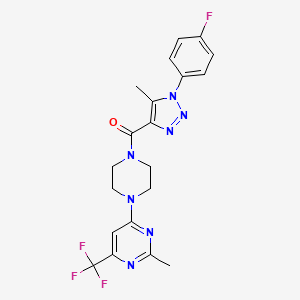
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757123.png)
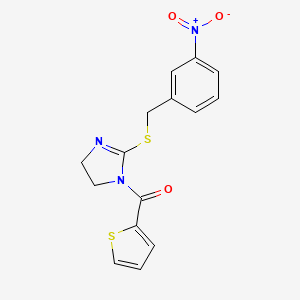
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2757128.png)

![N-(2-fluorophenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2757132.png)
![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)
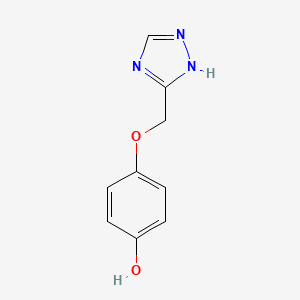

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol](/img/structure/B2757137.png)
![3-[[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2757139.png)
